3-[(3-bromophenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole
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Overview
Description
3-[(3-bromophenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound features a unique structure with a bromophenyl group and two methyl-indole units, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-bromophenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .
Another method involves the condensation reaction between indole derivatives and appropriate bromophenyl compounds. This process often requires the use of strong bases and high temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The use of continuous flow reactors and automated systems can enhance the production yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-[(3-bromophenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones or other oxidized indole derivatives.
Reduction: Reduced indole derivatives with hydrogenated bonds.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
3-[(3-bromophenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(3-bromophenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound’s indole moiety allows it to bind to various receptors and enzymes, modulating their activity. This binding can lead to the inhibition of certain cellular processes, such as cell proliferation in cancer cells or microbial growth .
Comparison with Similar Compounds
Similar Compounds
1-Methylindole-3-carboxaldehyde: Another indole derivative with similar structural features but different functional groups.
2-Methyl-1H-indole-3-carbaldehyde: Shares the indole core structure but differs in the substitution pattern.
3-(3-bromophenyl)propionic acid methyl ester: Contains the bromophenyl group but lacks the indole moiety.
Uniqueness
3-[(3-bromophenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole is unique due to its combination of a bromophenyl group and two methyl-indole units. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C25H21BrN2 |
---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
3-[(3-bromophenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole |
InChI |
InChI=1S/C25H21BrN2/c1-15-23(19-10-3-5-12-21(19)27-15)25(17-8-7-9-18(26)14-17)24-16(2)28-22-13-6-4-11-20(22)24/h3-14,25,27-28H,1-2H3 |
InChI Key |
KFLLPGLVUYBABI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC(=CC=C3)Br)C4=C(NC5=CC=CC=C54)C |
Origin of Product |
United States |
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